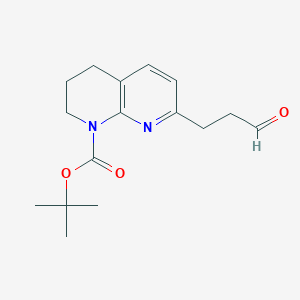

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a tert-butyl group, a carboxylate group, and a naphthyridine group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The carboxylate group is a common functional group in organic chemistry, often involved in acid-base reactions. The naphthyridine group is a nitrogen-containing heterocycle, which is a structural motif found in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthyridine ring, the tert-butyl group, and the carboxylate group. The naphthyridine ring is a bicyclic structure with two nitrogen atoms . The tert-butyl group is a branched alkyl group, and the carboxylate group contains a carbonyl (C=O) and an alkoxide (O-) group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The carboxylate group could participate in acid-base reactions, and the naphthyridine group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .科学的研究の応用

Antibacterial Agents

Fluoronaphthyridines as Antibacterial Agents : This study discusses the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, noting their in vitro and in vivo antibacterial activities. Different substituent groups were analyzed for their impact on antibacterial efficacy, highlighting the chemical versatility of naphthyridine derivatives in developing antibacterial agents (Bouzard et al., 1992).

Novel Antimycobacterial Compounds : A study on 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids revealed potent antimycobacterial activities. These compounds were evaluated against various strains of Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis and multi-drug-resistant strains (Sriram et al., 2007).

Enantioselective Sensing

- Enantioselective Fluorescence Sensing of Chiral Alpha-Amino Alcohols : The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide was synthesized and found to form a fluorescent scandium complex useful for enantioselective sensing of chiral amino alcohols. This indicates the potential application of tert-butyl naphthyridine derivatives in analytical chemistry, particularly in chiral recognition and sensing (Liu, Pestano & Wolf, 2008).

Synthesis of Therapeutic Compounds

- Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is noted as an important intermediate for the synthesis of small molecule anticancer drugs. A study outlined a high-yield synthetic method for this compound, emphasizing its role in the development of novel anticancer therapeutics (Zhang et al., 2018).

Chemical Synthesis Methods

- Catalyst-Free Synthesis of Naphthyridine Derivatives : A study demonstrated the synthesis of naphtho[1,6]naphthyridine derivatives using tert-butyl 2,4-dioxopiperidine-1-carboxylate under catalyst-free conditions. This method presents an efficient way to synthesize complex naphthyridine structures, which are crucial in various medicinal chemistry applications (Mu et al., 2015).

作用機序

Target of Action

The compound “Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate” could potentially interact with proteins or enzymes in the body that have affinity for its structural components. For example, the tert-butyl group is known to have unique reactivity patterns .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its targets. For example, the tert-butyl group has been shown to be involved in biosynthetic and biodegradation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. For example, the tert-butyl group is known to have unique reactivity patterns that could influence these properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the tert-butyl group is known to have unique reactivity patterns that could be influenced by these factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 7-(3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,11H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOLHVSIRMEEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)